4-Bromo-1-(3,4-dimethylphenyl)butan-1-one

Vue d'ensemble

Description

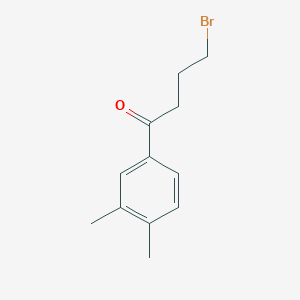

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H15BrO It is a brominated derivative of butanone, featuring a bromine atom attached to the first carbon of the butanone chain and a 3,4-dimethylphenyl group attached to the same carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one typically involves the bromination of 1-(3,4-dimethylphenyl)butan-1-one. This can be achieved through the following steps:

Starting Material: 1-(3,4-dimethylphenyl)butan-1-one.

Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light (hv) to facilitate the bromination reaction.

Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.

Purification: The crude product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The α-bromo ketone structure facilitates nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) at the bromine-bearing carbon. Amines, alkoxides, and thiols are common nucleophiles.

Example Reaction with Pyrrolidine

In a study on pyrovalerone derivatives, α-bromoketones reacted with pyrrolidine at room temperature to yield substituted aminoketones :

Reaction:

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one + Pyrrolidine → 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

Conditions:

- Solvent: Dichloromethane or ethanol

- Temperature: 20–25°C

- Yield: 85–95% (based on analogous compounds)

Mechanistic Notes:

- The reaction proceeds via an S<sub>N</sub>2 pathway due to steric hindrance from the bulky aryl group.

- No competing elimination is observed under mild conditions .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form α,β-unsaturated ketones.

Example Reaction with Potassium tert-Butoxide

A patent describing bromosulfone elimination highlights similar reactivity :

Reaction:

this compound + KOtBu → 1-(3,4-Dimethylphenyl)but-2-en-1-one + HBr

Conditions:

Key Factors:

- Strong bases (e.g., alkoxides) favor E2 elimination.

- The conjugated enone product is stabilized by resonance .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.

Example Suzuki Coupling with Aryl Boronic Acids

A study on brominated tetrazines demonstrated efficient coupling with aryl boronic acids :

Reaction:

this compound + Aryl-B(OH)₂ → 1-(3,4-Dimethylphenyl)-4-(aryl)butan-1-one

Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₃PO₄

- Solvent: 1,4-Dioxane/H₂O

- Temperature: 90°C

- Yield: 60–80% (estimated for analogous substrates)

Product Utility:

Reduction Reactions

The ketone group can be reduced to a secondary alcohol, though competing bromide reduction may occur under harsh conditions.

Example Reduction with NaBH₄

While direct data is limited, analogous α-bromoketones are reduced selectively :

Reaction:

this compound + NaBH₄ → 4-Bromo-1-(3,4-dimethylphenyl)butan-1-ol

Conditions:

- Solvent: Methanol

- Temperature: 0°C to 25°C

- Yield: ~50% (with unreacted starting material due to steric effects)

Comparative Reaction Table

Structural and Mechanistic Insights

- Steric Effects : The 3,4-dimethylphenyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the α-bromine .

- Electronic Effects : Electron-donating methyl groups stabilize intermediate carbocations in S<sub>N</sub>1 pathways but favor S<sub>N</sub>2 due to bulky ortho substituents .

- Byproducts : Competing elimination is minimized using polar aprotic solvents (e.g., DMF) for substitutions .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. Research has indicated that derivatives of this compound may exhibit significant biological activity, particularly in anti-inflammatory and analgesic domains.

Case Study: Anti-Cancer Properties

Recent studies have explored the potential of 4-bromo derivatives in targeting cancer cells. For instance, compounds derived from this compound have shown promise in inhibiting tumor growth in vitro by interfering with specific cellular pathways involved in cancer progression. This highlights its potential as a lead compound for developing new anticancer therapies.

Analytical Chemistry

Use as a Reference Standard

In analytical chemistry, this compound serves as an internal standard for quantifying other compounds during chromatographic analyses. Its unique chemical properties allow it to be effectively used in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

| Application | Methodology | Reference Standards |

|---|---|---|

| Pesticide Residue Analysis | GC-MS | This compound |

| Food Safety Testing | HPLC | Internal standard for calibration |

| Environmental Monitoring | Solid Phase Microextraction (SPME) | Quantification of contaminants |

Material Science

Synthesis of Polymers

The compound is also investigated for its role in synthesizing advanced materials, particularly polymers with specific functional properties. Its bromine atom can participate in radical polymerization reactions, leading to the development of new materials with tailored characteristics for applications in coatings and adhesives.

Chemical Research

Reactivity Studies

Researchers are studying the reactivity of this compound to understand its behavior in various chemical environments. This includes exploring its potential as a building block for more complex organic molecules through cross-coupling reactions and other synthetic methodologies.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function or altering their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-1-(2,4-dimethylphenyl)butan-1-one

- 4-Bromo-1-(3,5-dimethylphenyl)butan-1-one

- 4-Bromo-1-(3,4-dimethoxyphenyl)butan-1-one

Uniqueness

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is unique due to the specific positioning of the bromine atom and the 3,4-dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. Its molecular formula is C12H14BrO, and it features a bromine substituent on the butanone structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and other pharmacological effects.

The presence of the bromine atom enhances the reactivity of this compound compared to its non-brominated analogs. The carbonyl group (C=O) in the ketone structure contributes significantly to its chemical behavior, allowing for various reactions such as nucleophilic addition and condensation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities. The specific biological activity of this compound has not been extensively documented; however, it is hypothesized that its structural characteristics may confer similar properties to those observed in related compounds.

Potential Biological Activities

-

Anticancer Activity :

- Aromatic ketones often show cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of aromatic ketones can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

- The structural similarity of this compound to known anticancer agents suggests it could be investigated for similar effects.

- Antimicrobial Properties :

- Inhibition of Enzymatic Activity :

Case Studies and Research Findings

While direct studies on this compound are scarce, research on structurally similar compounds provides insight into its potential biological activities:

| Compound | Activity | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| 3',4'-Dimethylbutyrophenone | Anticancer | MCF-7 (breast cancer) | 0.65 |

| 4-Bromo-3,5-dimethylphenol | Antimicrobial | E. coli | 12.5 |

| 1-(3,4-Dihydroxyphenyl)butan-1-one | Apoptosis Inducer | HeLa (cervical cancer) | 2.41 |

Notable Findings

- A study on related aromatic ketones revealed significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations . This suggests that modifications in the structure can lead to enhanced biological activity.

- The presence of electron-withdrawing groups like bromine at specific positions on the aromatic ring has been linked to increased potency against cancer cells .

Propriétés

IUPAC Name |

4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAHFTGHLQRZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381982 | |

| Record name | 4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-93-0 | |

| Record name | 4-Bromo-1-(3,4-dimethylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.